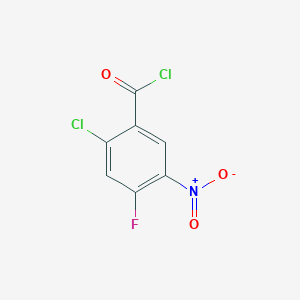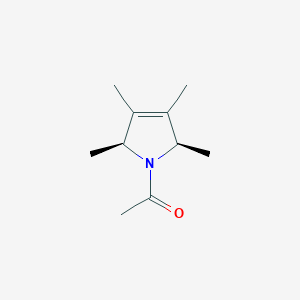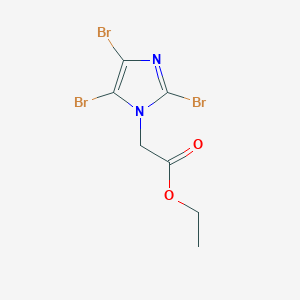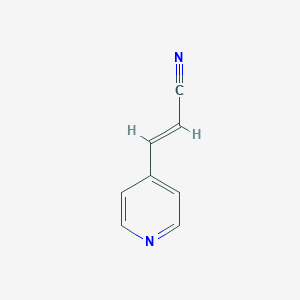
3-(Pyridin-4-yl)acrylonitrile
Descripción general
Descripción
3-(Pyridin-4-yl)acrylonitrile is a chemical compound with the molecular formula C8H6N2 . It is used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of pyridylacetonitrile integrated anthracene fluorophores, which includes this compound, has been reported . The synthesis involves the reaction of anthracene with pyridylacetonitrile .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to an acrylonitrile group . The pyridine nitrogen position significantly influences the extent of twisting and molecular packing .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, a boiling point of 283.4±15.0 °C at 760 mmHg, and a flash point of 105.6±5.6 °C .Aplicaciones Científicas De Investigación
- It is used to synthesize octahydro-pyrrolo[3,4-a]pyrrolizin-4-ylidenes, hexahydro-pyrrolizines, and 6,7-dihydro derivatives (Belskaya et al., 2009).
- This compound can form novel pyrrolo-pyridazines via a formal [3+2]-cycloaddition of initially formed pyrrolidine-derived azomethine ylides (Deryabina et al., 2006).
- It demonstrates an activating effect on the double bond in acrylonitriles, leading to the preparation of new series of 4-pyridinyl substituted pyranoazoles and pyridinones (Abdel-latif & Gohar, 2010).
- Substituted 3-phenyl-2-arylacrylonitriles synthesized using the Knoevenagel condensation process show potential in chemistry research (Percino et al., 2011).
- Positional isomeric acrylonitrile derivatives with core pyridine and phenyl moieties have been studied for their photophysical properties and intermolecular interactions (Castillo et al., 2021).
- Its antimycobacterial activity was demonstrated, and it can be synthesized by displacing the benzotriazole ring (Carta, Sanna, & Bacchi, 2002).
- Poly(acrylonitrile)-based particles with antibacterial properties against various bacteria have been developed (Silan et al., 2012).
- Its derivatives are used in the development of optical sensors for detecting trace amounts of water in acetonitrile (Tsumura, Ohira, Imato, & Ooyama, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-pyridin-4-ylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c9-5-1-2-8-3-6-10-7-4-8/h1-4,6-7H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUZXVVBRCEDTF-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B40618.png)



![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)


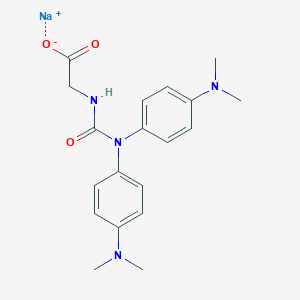

![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)

